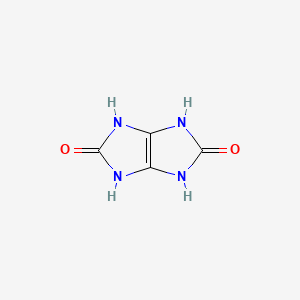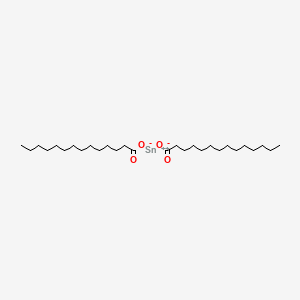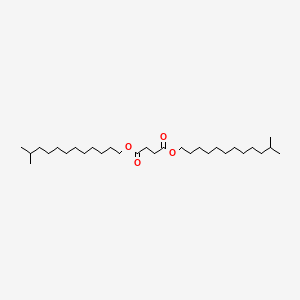
Di(isotridecyl) succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(isotridecyl) succinate is an organic compound with the molecular formula C30H58O4. It is a diester derived from succinic acid and isotridecyl alcohol. This compound is known for its use in various industrial applications, particularly as a lubricant and plasticizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(isotridecyl) succinate is synthesized through the esterification of succinic acid with isotridecyl alcohol. The reaction typically involves heating succinic acid and isotridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The mixture is heated, and water is continuously removed to ensure the reaction proceeds efficiently. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Di(isotridecyl) succinate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Succinic acid, isotridecyl alcohol, acid catalyst (e.g., sulfuric acid), heat, and reflux conditions.
Hydrolysis: Water, base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid), heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: Succinic acid and isotridecyl alcohol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
Wissenschaftliche Forschungsanwendungen
Di(isotridecyl) succinate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential as a biodegradable lubricant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used as a lubricant in various mechanical and industrial applications, including hydraulic fluids and motor oils
Wirkmechanismus
The mechanism of action of di(isotridecyl) succinate in its applications is primarily based on its chemical structure and properties. As a diester, it can interact with various molecular targets through ester bonds. In lubrication, it forms a thin film on surfaces, reducing friction and wear. In drug delivery, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-isotridecyl adipate: Another diester used as a lubricant and plasticizer.
Di-2-ethylhexyl succinate: Similar in structure but with different alcohol groups, used in similar applications.
Di-2-hexyldecyl succinate: An alternative diester with renewable origins, used in lubricating compositions
Uniqueness
Di(isotridecyl) succinate is unique due to its specific combination of succinic acid and isotridecyl alcohol, which imparts distinct physical and chemical properties. Its high molecular weight and branched structure provide excellent lubrication and plasticizing properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
68080-43-3 |
|---|---|
Molekularformel |
C30H58O4 |
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
bis(11-methyldodecyl) butanedioate |
InChI |
InChI=1S/C30H58O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h27-28H,5-26H2,1-4H3 |
InChI-Schlüssel |
DKRMJNVTRWIGQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


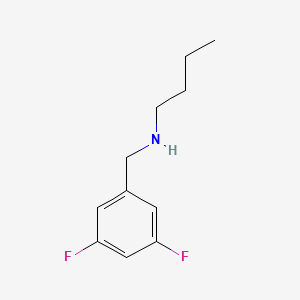
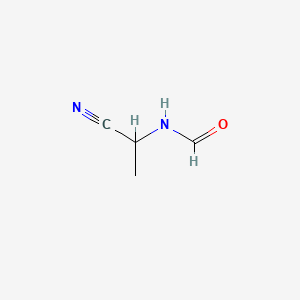
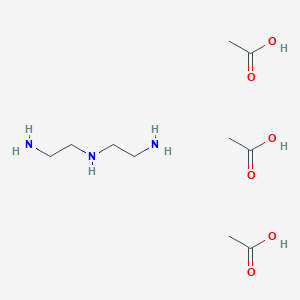
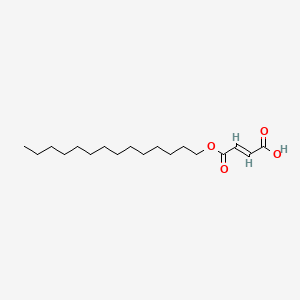
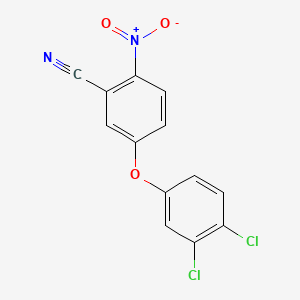
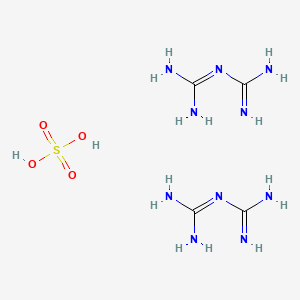


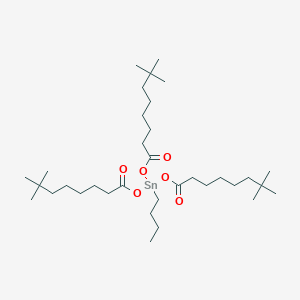
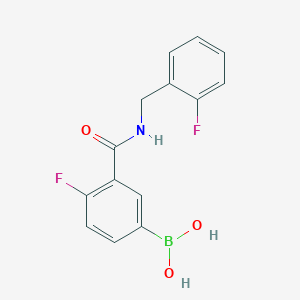
![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

